Glenthmycin M
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Overview
Description
Preparation Methods
The preparation of Glenthmycin M involves the isolation and characterization of macrocyclic spirotetronates from the Streptomyces species. The synthetic route includes detailed spectroscopic analysis, chemical degradation, and derivatization . Hydrolysis of Glenthmycin B yields the aglycone, which is further analyzed and characterized using X-ray analysis . The compound is acid-stable but undergoes rapid intramolecular trans-esterification when treated with a base, leading to regio-isomeric mixtures .
Chemical Reactions Analysis
Glenthmycin M undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the amino sugar residues, are common.
Intramolecular Trans-Esterification: This reaction is catalyzed by a base and leads to the formation of regio-isomeric mixtures.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions include various isomers and derivatives of this compound .
Scientific Research Applications
Glenthmycin M has a wide range of scientific research applications:
Chemistry: It is used in the study of macrocyclic spirotetronate polyketides and their chemical properties.
Biology: The compound is studied for its antibacterial properties and its effectiveness against Gram-positive pathogens.
Mechanism of Action
Glenthmycin M exerts its antibacterial effects by targeting bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis is crucial for bacterial survival, leading to the death of the bacterial cells . The compound specifically binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication .
Comparison with Similar Compounds
Glenthmycin M is unique among the glenthmycins due to its potent antibacterial activity and stability. Similar compounds in the glenthmycin family include Glenthmycin A, B, C, and others . These compounds share a similar macrocyclic spirotetronate structure but differ in their specific functional groups and antibacterial potency . This compound stands out for its effectiveness against a broad range of Gram-positive pathogens and its lack of cytotoxicity to eukaryotic cells .
Properties
Molecular Formula |
C36H48O6 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |
InChI |
InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12+,31-28?/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1 |
InChI Key |
MQEFCZZPPWNMPU-SUOLPZOVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |
Origin of Product |
United States |
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